N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Epigenetics Histone acetyltransferase Antifungal

N-(3,5-Dimethylphenyl)azepane-1-sulfonamide (CAS 890593-78-9) is a sulfonamide derivative with the molecular formula C14H22N2O2S and a molecular weight of 282.4 g/mol. The compound features a seven-membered azepane ring linked via a sulfonamide bridge to a 3,5-dimethylphenyl moiety.

Molecular Formula C14H22N2O2S
Molecular Weight 282.4g/mol
CAS No. 890593-78-9
Cat. No. B497090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)azepane-1-sulfonamide
CAS890593-78-9
Molecular FormulaC14H22N2O2S
Molecular Weight282.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C
InChIInChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3
InChIKeyXYUJLGRZTFRYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)azepane-1-sulfonamide (CAS 890593-78-9) — Sulfonamide Scaffold Procurement Guide for Chemical Biology and Lead Discovery


N-(3,5-Dimethylphenyl)azepane-1-sulfonamide (CAS 890593-78-9) is a sulfonamide derivative with the molecular formula C14H22N2O2S and a molecular weight of 282.4 g/mol. The compound features a seven-membered azepane ring linked via a sulfonamide bridge to a 3,5-dimethylphenyl moiety . Sulfonamides are widely investigated as enzyme inhibitors, antimicrobial agents, and chemical probes in drug discovery programs [1]. However, this specific compound lacks peer-reviewed literature documenting its biological activity, target engagement, or comparative performance against structurally related analogs. Procurement decisions for this compound should therefore be guided by its structural distinctiveness within the azepane sulfonamide class and its potential as a scaffold for medicinal chemistry exploration, rather than by validated potency or selectivity data.

N-(3,5-Dimethylphenyl)azepane-1-sulfonamide — Why Generic Sulfonamide or Azepane Substitution May Compromise Experimental Reproducibility


Generic substitution among sulfonamide derivatives or azepane-containing scaffolds is not scientifically defensible without empirical validation. The 3,5-dimethyl substitution pattern on the phenyl ring modulates steric bulk, lipophilicity, and electronic distribution, which can substantially alter target binding kinetics, metabolic stability, and off-target profiles . In the broader azepane sulfonamide class, SAR studies at the 4-position of the azepane ring have been shown to produce potency differences exceeding two orders of magnitude against 11β-HSD1 (e.g., IC50 ranging from >1000 nM to 3.0 nM) [1]. Therefore, substituting N-(3,5-dimethylphenyl)azepane-1-sulfonamide with a morpholine, piperidine, or unsubstituted phenyl analog—without confirmatory head-to-head testing—introduces uncontrolled variables that undermine assay reproducibility and SAR interpretation. The quantitative evidence below, where available, delineates the specific parameters that distinguish this compound from its nearest structural comparators.

N-(3,5-Dimethylphenyl)azepane-1-sulfonamide — Quantifiable Differentiation Evidence Against Structural Analogs


Histone Acetyltransferase Rtt109 Inhibition — Target Compound vs. Class Baseline

The compound demonstrates measurable inhibitory activity against Vps75-stimulated recombinant Saccharomyces cerevisiae histone acetyltransferase Rtt109, a validated antifungal target involved in chromatin remodeling and DNA damage response [1]. This target is mechanistically distinct from the folate synthesis pathway targeted by classic antibacterial sulfonamides, suggesting a divergent mode of action for the azepane sulfonamide subclass. Direct comparator data for structurally identical analogs are absent; the class baseline for Rtt109 inhibition among structurally related azepane sulfonamides is not established in the literature.

Epigenetics Histone acetyltransferase Antifungal

HIV-1 Reverse Transcriptase Binding Affinity — In Silico Prediction vs. Known Inhibitors

Computational docking studies predict that N-(3,5-dimethylphenyl)azepane-1-sulfonamide binds to HIV-1 reverse transcriptase with an estimated binding energy of -7.8 kcal/mol . This in silico prediction suggests that the bulkier seven-membered azepane ring may alter binding kinetics and residence time compared to six-membered piperidine or five-membered pyrrolidine sulfonamide analogs. However, no experimental validation (e.g., surface plasmon resonance, isothermal titration calorimetry, or enzymatic IC50) has been published for this compound against HIV-1 RT. By comparison, clinical non-nucleoside reverse transcriptase inhibitors such as efavirenz exhibit IC50 values in the low nanomolar range (1–10 nM) [1].

Antiviral HIV-1 Molecular docking

Structural Differentiation — Azepane Ring vs. Piperidine and Morpholine Analogs

The seven-membered azepane ring in this compound introduces greater conformational flexibility and distinct steric topography compared to the six-membered piperidine sulfonamide analog N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide and the morpholine sulfonamide class [1]. In related azepane sulfonamide series targeting 11β-HSD1, SAR studies at the 4-position of the azepane ring revealed that specific substitutions could modulate potency by over 300-fold, with the most potent analog (compound 30) achieving an IC50 of 3.0 nM compared to >1000 nM for unoptimized scaffolds [1]. This class-level SAR evidence demonstrates that the azepane ring architecture, when coupled with appropriate substitution, can yield substantial potency enhancements. However, for the specific 3,5-dimethylphenyl azepane sulfonamide (CAS 890593-78-9), no head-to-head potency data against piperidine or morpholine analogs have been published.

Medicinal chemistry Conformational analysis Scaffold hopping

N-(3,5-Dimethylphenyl)azepane-1-sulfonamide — Evidence-Aligned Research and Procurement Scenarios


Chemical Biology Probe Development for Fungal Epigenetic Targets

Based on the BindingDB-reported IC50 of 1,400 nM against S. cerevisiae Rtt109 histone acetyltransferase [1], this compound may serve as a starting scaffold for developing chemical probes targeting fungal chromatin remodeling pathways. Rtt109 is essential for H3K56 acetylation and genome stability in fungi, and inhibitors of this pathway are being explored as antifungal agents with novel mechanisms distinct from ergosterol or cell wall biosynthesis inhibitors. Researchers investigating epigenetic regulation in pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) may consider this compound for preliminary activity screening and subsequent SAR optimization. Note that the micromolar potency requires significant optimization for therapeutic applications.

Azepane Scaffold SAR Expansion in Metabolic Disease Programs

The broader azepane sulfonamide class has demonstrated high potency against 11β-HSD1, a validated target for metabolic syndrome and type 2 diabetes [2]. The class-level evidence shows that azepane sulfonamides can achieve single-digit nanomolar potency (IC50 = 3.0 nM) with appropriate substitution [2]. Researchers engaged in 11β-HSD1 inhibitor discovery may procure N-(3,5-dimethylphenyl)azepane-1-sulfonamide as a structurally distinct comparator to assess the impact of the 3,5-dimethylphenyl moiety on target engagement, selectivity, and ADME properties relative to literature-optimized azepane sulfonamides.

Conformational Analysis and Ring-Size SAR Studies

The seven-membered azepane ring in this compound provides a distinct conformational landscape compared to six-membered piperidine and five-membered pyrrolidine sulfonamide analogs . Medicinal chemistry groups conducting scaffold-hopping exercises or evaluating the impact of ring size on target binding and pharmacokinetic properties may use this compound as a representative azepane sulfonamide. Procurement for comparative studies should include parallel acquisition of structurally matched piperidine and morpholine analogs to enable direct head-to-head assessment of potency, metabolic stability, and permeability.

Antiviral Lead Discovery — HIV-1 Reverse Transcriptase Preliminary Screening

In silico docking data suggest a predicted binding energy of -7.8 kcal/mol against HIV-1 reverse transcriptase . While experimental validation is absent, this computational prediction may justify inclusion of this compound in preliminary biochemical screening panels for novel NNRTI scaffolds. Researchers should note that this represents a low-confidence, computationally derived hypothesis requiring experimental confirmation. Procurement for validated antiviral programs should be contingent upon follow-up in vitro enzymatic assays.

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